Superior Matrix Stability: Reduced Non-Specific Oxidation in Clinical Ammonia Assays
In plasma ammonia determination using glutamate dehydrogenase, deamino-NADPH demonstrates significantly lower non-specific oxidation compared to NADH, a key differentiator for assay reliability. A direct comparative study showed that 2'-phosphorylated coenzymes like deamino-NADPH are much less susceptible to this interference [1]. Critically, the analytical results obtained using deamino-NADPH were identical to those obtained with NADPH, confirming its utility as a robust, interference-resistant alternative [1].
| Evidence Dimension | Susceptibility to non-specific oxidation by plasma matrix components |
|---|---|
| Target Compound Data | Results identical to NADPH (a = 0.0 μmol/L, b = 1.00, r = 0.996, n = 62) |
| Comparator Or Baseline | NADH: High susceptibility to non-specific oxidation |
| Quantified Difference | Qualitative difference: NADPH/deamino-NADPH are 'much less oxidized' than NADH. |
| Conditions | Plasma ammonia assay with glutamate dehydrogenase (EC 1.4.1.3) in a clinical chemistry context. |
Why This Matters
This data assures procurement for clinical chemistry labs that deamino-NADPH provides the same accurate, interference-free results as NADPH, avoiding the sample blank complexities associated with NADH.
- [1] da Fonseca-Wollheim, F., & Heinze, K. G. (1992). Which is the appropriate coenzyme for the measurement of ammonia with glutamate dehydrogenase? European Journal of Clinical Chemistry and Clinical Biochemistry, 30(9), 537-540. View Source
